1-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea
Descripción
The compound 1-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea is a urea derivative featuring a pyrrolidin-5-one core substituted with a 4-ethoxyphenyl group and a methyl-indolylmethyl moiety. This structure combines a urea linkage (–NH–CO–NH–) with heterocyclic and aromatic substituents, which are common in bioactive molecules. The 4-ethoxyphenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the 2-methylindole moiety could contribute to π-π stacking or interactions with indole-recognizing receptors .
Propiedades
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methyl-1H-indol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-3-30-20-7-5-19(6-8-20)27-14-18(12-22(27)28)26-23(29)24-13-16-4-9-21-17(11-16)10-15(2)25-21/h4-11,18,25H,3,12-14H2,1-2H3,(H2,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKBEHFXJNALPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC4=C(C=C3)NC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidinone ring, an ethoxyphenyl group, and an indole moiety. Its molecular formula is , with a molecular weight of approximately 373.45 g/mol. The unique combination of these functional groups is believed to contribute to its biological activities.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Preliminary studies suggest that it may modulate enzyme activity, potentially affecting various biochemical pathways. This modulation could lead to significant biological effects, including:
- Inhibition of Enzyme Activity : It may inhibit certain enzymes critical in metabolic pathways.
- Receptor Interaction : The compound might bind to specific receptors, altering signaling pathways involved in cellular processes.
Antitumor Activity
Research into structurally related compounds has indicated potential antitumor properties. For instance, similar urea derivatives have demonstrated cytotoxic effects against various cancer cell lines. In one study, compounds with similar structures exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 μM to 28.7 μM across different cancer types, suggesting that modifications in the urea structure can enhance antitumor efficacy .
Antimicrobial Activity
Compounds with similar frameworks have also shown promising antibacterial activities. For example, derivatives containing the indole moiety have been noted for their effectiveness against pathogenic bacteria, with minimum inhibitory concentrations (MIC) as low as 0.03 μg/mL against Staphylococcus aureus . This suggests that the target compound may also possess antimicrobial properties.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
| Compound | Biological Activity | IC50 Values |
|---|---|---|
| Thioamide derivatives | Antitumor | 25.1 μM (GI50) |
| Indole derivatives | Antibacterial | 0.03–0.06 μg/mL (MIC) |
| Urea derivatives | Cytotoxicity against cancer cells | Varies by cell line |
These findings indicate that structural modifications can significantly impact the biological activity of urea derivatives.
Synthesis and Optimization
The synthesis of 1-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions.
- Introduction of Ethoxyphenyl Group : Via substitution reactions.
- Attachment of Indole Moiety : Through nucleophilic substitution methods.
Optimizing these synthesis routes can enhance yield and purity, which are crucial for further biological testing .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural Differences and Implications
However, flufenprox lacks the urea linkage and pyrrolidinone core, which are critical for hydrogen bonding in the target compound .
Role of the Urea Linkage: Urea derivatives like the target compound and those in and often exhibit hydrogen-bonding capabilities, enhancing interactions with proteases or kinases. For example, compound 66 in uses urea to link aromatic and hydroxyethyl groups, enabling dual hydrogen-bond donor/acceptor properties .
Indole vs. Pyrazole Moieties: The 2-methylindole in the target compound contrasts with the pyrazole ring in . Pyrazole derivatives are known for antitumor activity, while indoles often target serotonin receptors or kinases. This suggests divergent therapeutic potentials .
Research Findings on Analogous Compounds
- Synthetic Routes : The target compound’s synthesis likely parallels methods for similar urea derivatives, such as coupling isocyanates with amines (e.g., describes urea formation via isocyanate reactions) .
- Biological Data :
- The pyrazole-carboxamide analog () showed a 43% yield in synthesis and demonstrated antitumor activity, highlighting the importance of aromatic/heterocyclic hybrids .
- Flufenprox’s insecticidal activity () underscores the role of ethoxyphenyl groups in agrochemicals, though the target compound’s urea core may redirect its application toward pharmaceuticals .
Q & A
Basic: What are the key challenges in optimizing the multi-step synthesis of this compound, and how can reaction conditions be systematically improved?
Answer:
The compound’s synthesis involves three critical steps: (1) pyrrolidinone ring formation, (2) introduction of the 4-ethoxyphenyl group, and (3) urea linkage formation with the indole-methyl moiety. Challenges include low yields during cyclization (step 1) and regioselectivity issues in indole functionalization (step 3). Methodological improvements involve:
- Cyclization Optimization : Using Lewis acids (e.g., ZnCl₂) to stabilize intermediates, as seen in analogous pyrrolidinone syntheses .
- Indole Methylation : Employing phase-transfer catalysts to enhance reactivity in polar aprotic solvents (e.g., DMF) .
- Urea Coupling : Testing carbodiimide crosslinkers (EDC or DCC) with NHS esters to improve coupling efficiency .
Systematic Design of Experiments (DoE) frameworks, as applied in flow chemistry for similar urea derivatives, can identify optimal temperature, solvent, and catalyst combinations .
Advanced: How can researchers resolve contradictory data on the compound’s enzyme inhibition efficacy across different biochemical assays?
Answer:
Discrepancies in IC₅₀ values (e.g., COX-2 vs. EGFR inhibition) may arise from assay conditions (pH, co-solvents) or off-target interactions. Mitigation strategies include:
- Orthogonal Assays : Validate inhibition using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
- Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding poses, leveraging PubChem’s structural data for analogous compounds .
- Solvent Controls : Replace DMSO with alternative solvents (e.g., PEG-400) to minimize artifactual inhibition .
Basic: What analytical techniques are essential for characterizing the purity and structural integrity of this compound?
Answer:
Critical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the indole-methyl group and urea linkage .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 423.2) and rule out byproducts .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: What experimental approaches elucidate the compound’s mechanism of action in modulating G-protein-coupled receptors (GPCRs)?
Answer:
To study GPCR interactions:
- BRET/FRET Assays : Quantify cAMP or β-arrestin recruitment in real-time using transfected HEK293 cells .
- Knockout Models : CRISPR-Cas9-generated GPCR-knockout cell lines to isolate target-specific effects .
- Metabolic Profiling : LC-MS/MS to track downstream lipid mediators (e.g., prostaglandins) in treated macrophages .
Basic: How can researchers assess the compound’s stability under physiological conditions for in vitro studies?
Answer:
- pH Stability : Incubate the compound in buffers (pH 4–9) at 37°C for 24h, followed by HPLC analysis to detect degradation .
- Serum Stability : Add fetal bovine serum (10% v/v) and monitor urea bond hydrolysis via TLC .
- Light Sensitivity : Conduct accelerated stability studies under UV/Vis light (300–800 nm) to identify photodegradants .
Advanced: What computational strategies are effective in predicting the compound’s structure-activity relationships (SAR) for lead optimization?
Answer:
- QSAR Modeling : Train models using datasets of similar urea derivatives (e.g., PubChem BioAssay data) to correlate substituents (ethoxy vs. methoxy) with activity .
- MD Simulations : Simulate binding dynamics with target proteins (≥100 ns trajectories) to identify critical hydrogen bonds (e.g., urea carbonyl with kinase active sites) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for methyl-indole vs. phenyl substitutions .
Basic: What in vitro models are appropriate for preliminary toxicity evaluation of this compound?
Answer:
- Hepatotoxicity : Use HepG2 cells with ALT/AST release assays after 48h exposure .
- Cardiotoxicity : Measure hERG channel inhibition via patch-clamp electrophysiology .
- Genotoxicity : Perform Ames tests (TA98 strain) with metabolic activation (S9 fraction) .
Advanced: How can conflicting solubility data in aqueous vs. lipid-based vehicles be reconciled for in vivo studies?
Answer:
- Co-solvent Systems : Test cyclodextrin-based formulations (e.g., HP-β-CD) to enhance aqueous solubility without altering pharmacokinetics .
- Lipid Nanoparticles : Encapsulate the compound in DSPC/cholesterol liposomes and compare bioavailability via LC-MS .
- LogP Adjustments : Introduce hydrophilic groups (e.g., PEG linkers) guided by computational logP predictions .
Basic: What synthetic routes are reported for introducing the 2-methylindole moiety, and how do they impact yield?
Answer:
Two primary routes:
- Direct Alkylation : React indole with methyl iodide under basic conditions (K₂CO₃/DMF), yielding ~60% but requiring rigorous purification .
- Reductive Amination : Condense indole-5-carbaldehyde with methylamine followed by NaBH₄ reduction, achieving ~75% yield with fewer byproducts .
Advanced: How can researchers leverage crystallography to resolve ambiguities in the compound’s solid-state conformation?
Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and solve structures using SHELX .
- Powder XRD : Compare experimental patterns with predicted ones (Mercury CSD) to identify polymorphs .
- Synchrotron Radiation : Use high-flux beams to analyze weak scatterers (e.g., ethoxy groups) in microcrystalline samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
